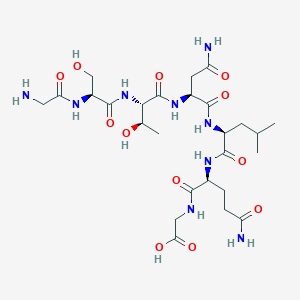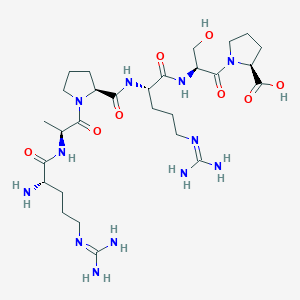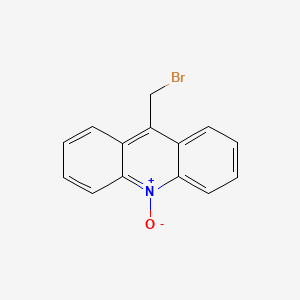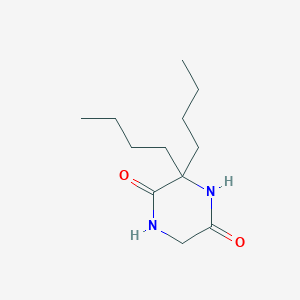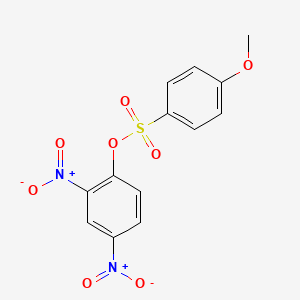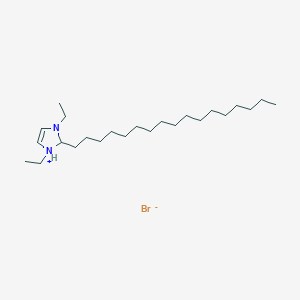
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a long alkyl chain, makes it particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of an imidazole derivative with a long-chain alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme can be represented as follows:
Starting Materials: Imidazole, 1-bromoheptadecane, diethyl sulfate.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The imidazole is first alkylated with diethyl sulfate to form 1,3-diethylimidazole. This intermediate is then reacted with 1-bromoheptadecane under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form imidazolium-based ionic liquids with different properties.
Reduction: Reduction reactions can modify the alkyl chain or the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of new imidazolium salts with different anions.
Oxidation: Generation of imidazolium-based ionic liquids.
Reduction: Modified imidazolium compounds with altered alkyl chains or ring structures.
Aplicaciones Científicas De Investigación
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents, benefiting from its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Dimethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Diethyl-2-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
Comparison
1,3-Diethyl-2-heptadecyl-2,3-dihydro-1H-imidazol-1-ium bromide stands out due to its specific alkyl chain length, which imparts unique amphiphilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs. Additionally, its synthesis and reactivity profile are well-documented, making it a versatile compound for various applications.
Propiedades
Número CAS |
870194-17-5 |
|---|---|
Fórmula molecular |
C24H49BrN2 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
1,3-diethyl-2-heptadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C24H48N2.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(5-2)22-23-26(24)6-3;/h22-24H,4-21H2,1-3H3;1H |
Clave InChI |
GREDKXQVSCGPEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1[NH+](C=CN1CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
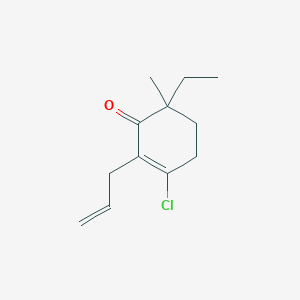
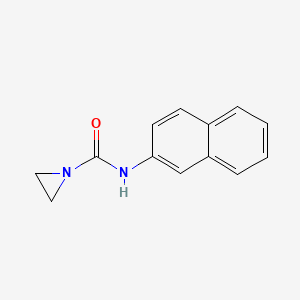
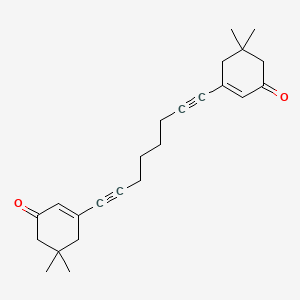
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
